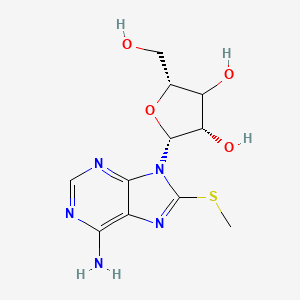
8-Methylthio-adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylthio-adenosine is a naturally occurring sulfur-containing nucleoside found in various species, including prokaryotes, yeast, plants, and higher eukaryotes . It is a derivative of adenosine and plays a significant role in the methionine salvage pathway, which is crucial for cellular metabolism . This compound has garnered attention due to its potential therapeutic applications, particularly in cancer research and immunology .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methylthio-adenosine can be synthesized through the degradation of S-adenosylmethionine. The process involves the decarboxylation of S-adenosylmethionine to produce this compound . The reaction conditions typically require a controlled environment to ensure the stability of the compound.
Industrial Production Methods: In industrial settings, this compound is produced using biotechnological methods involving microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce S-adenosylmethionine, which is then converted to this compound through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: 8-Methylthio-adenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
8-Methylthio-adenosine has a wide range of scientific research applications:
Mechanism of Action
8-Methylthio-adenosine exerts its effects through several molecular pathways:
Adenosine Receptor Stimulation: It activates adenosine A2 receptors, leading to anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNFα.
Cell Cycle Arrest: The compound can induce cell cycle arrest in the S and G2 phases, which contributes to its anti-proliferative effects on tumor cells.
Apoptosis Induction: It promotes apoptosis in cancer cells by modulating various signaling pathways involved in cell survival and death.
Comparison with Similar Compounds
S-Adenosylmethionine: A precursor to 8-Methylthio-adenosine, involved in methylation and transsulfuration reactions.
5’-Methylthioadenosine: Another sulfur-containing nucleoside with similar metabolic roles and therapeutic potential.
Uniqueness: this compound is unique due to its specific role in the methionine salvage pathway and its potent anti-inflammatory and anti-cancer properties. Unlike other similar compounds, it has a distinct mechanism of action involving adenosine receptor stimulation and cell cycle regulation .
Properties
Molecular Formula |
C11H15N5O4S |
|---|---|
Molecular Weight |
313.34 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(6-amino-8-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4S/c1-21-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)/t4-,6?,7+,10-/m1/s1 |
InChI Key |
ZLSIRPOPTWVEOT-HMEJCUHCSA-N |
Isomeric SMILES |
CSC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
Canonical SMILES |
CSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


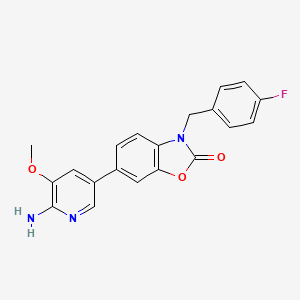
![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)
![2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141611.png)
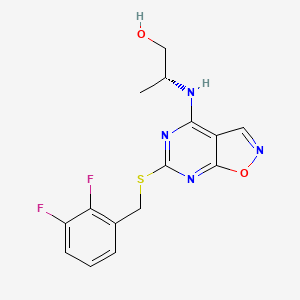
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)
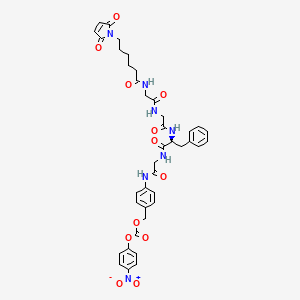
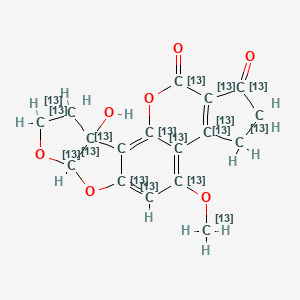
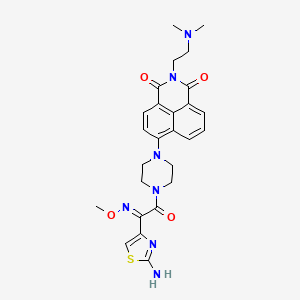
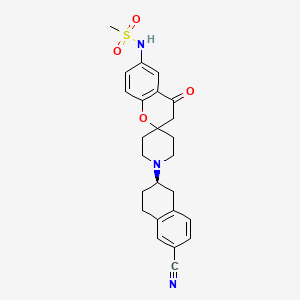
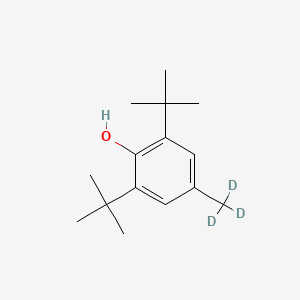
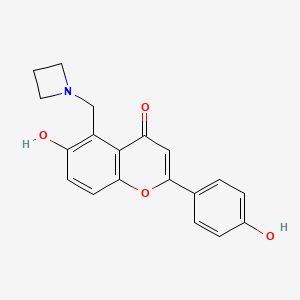
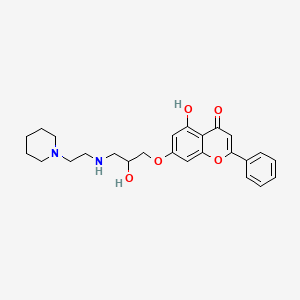
![decanoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15141679.png)
